molecular formula C9H2F10S B14046589 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14046589
M. Wt: 332.16 g/mol
InChI Key: AZZGFFNBBXLORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by three trifluoromethyl (-CF₃) groups, one fluorine atom, and a trifluoromethylthio (-SCF₃) substituent on a benzene ring. This structural complexity imparts unique electronic, thermal, and chemical properties, making it relevant for advanced applications such as liquid crystals, high-performance polymers, or intermediates in organic synthesis . The electron-withdrawing nature of -CF₃ and -SCF₃ groups enhances thermal stability and polarizability, while fluorine substitution fine-tunes steric and electronic effects .

Properties

Molecular Formula

C9H2F10S

Molecular Weight

332.16 g/mol

IUPAC Name

1-fluoro-2,5-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H

InChI Key

AZZGFFNBBXLORQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Bis(trifluoromethyl)benzene Core

One foundational step is the preparation of 1,4-bis(trifluoromethyl)benzene, a key intermediate. According to patent EP0953557B1, this can be achieved by:

  • Chlorination of para-xylene to produce a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene.
  • Subsequent fluorination using hydrogen fluoride to convert chloromethyl groups into trifluoromethyl groups.
  • Distillation to separate 1,4-bis(trifluoromethyl)benzene from byproducts.
  • Recycling of byproducts by further chlorination and fluorination to improve yields.

This method avoids handling solids during reactions, facilitating industrial scale-up with moderate temperatures (70-80°C) and catalysts like 2,2'-azobisisobutyronitrile (AIBN) for chlorination initiation.

Table 1: Key Reaction Parameters for 1,4-Bis(trifluoromethyl)benzene Synthesis

Step Reagents/Conditions Temperature (°C) Notes
Chlorination Para-xylene + Cl2 + photocatalyst/AIBN 150-170 Produces chloromethylated intermediates
Fluorination Hydrogen fluoride (HF) Liquid phase Converts chloromethyl to trifluoromethyl
Distillation Separation of products Ambient Purifies target compound

Introduction of Fluorine and Trifluoromethylthio Groups

The selective fluorination at the 2-position and trifluoromethylthio substitution at the 6-position on the benzene ring require specialized reagents and conditions.

A method described in patent WO2011080752A1 involves:

  • Reacting an ortho-chlorobenzyl chloride derivative with fluoride sources such as potassium fluoride or tetramethylammonium fluoride in acetonitrile solvent.
  • Using thiophosgene to introduce trifluoromethylthio groups via a trifluoromethyl thiomethyl benzene intermediate.
  • Pulverizing the reaction mass with beads to enhance mixing and reaction efficiency.
  • Isolating and purifying the trifluoromethyl thiomethyl benzene derivative by distillation.
  • Cleaving the trifluoromethyl thiomethyl benzene derivative by selective chlorinolysis using chlorine gas at controlled temperatures (-18 to 80°C, preferably -5 to 10°C) to yield perfluoroalkyl sulfenyl chlorides, precursors for trifluoromethylthio substitution.

Trifluoromethylation of Diaryliodonium Salts

An alternative approach for introducing trifluoromethyl groups involves trifluoromethylation of diaryliodonium salts using copper(I) catalysts and fluoride sources, as outlined in a ChemicalBook synthesis:

  • Diaryliodonium salt (0.5 mmol) is reacted with tetrakis(acetonitrile)copper(I) tetrafluoroborate (CuBF4(MeCN)4) and potassium fluoride (KF) in acetonitrile under inert atmosphere.
  • Trimethyl(trifluoromethyl)silane (TMSCF3) is added as the trifluoromethyl source.
  • The reaction proceeds at room temperature for approximately 25 minutes.
  • Workup involves quenching with water, extraction with diethyl ether, washing, drying, and purification by silica gel chromatography.
  • This method achieves high yields (~83%) and mild conditions, suitable for sensitive substrates.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Disadvantages
Chlorination & Fluorination Para-xylene Cl2, HF, AIBN catalyst; 70-170°C Industrial scale, avoids solids Multi-step, uses hazardous HF
Thiophosgene-mediated sulfenylation Ortho-chlorobenzyl chloride KF, thiophosgene, acetonitrile, Cl2; -18 to 80°C Selective trifluoromethylthio introduction Requires careful chlorinolysis
Copper-catalyzed trifluoromethylation Diaryliodonium salts CuBF4(MeCN)4, KF, TMSCF3, MeCN; room temp Mild conditions, high yield Requires specialized reagents

Research Findings and Notes

  • The trifluoromethylthio group (-SCF3) significantly alters the compound's chemical reactivity, enabling further functionalization and enhancing hydrophobicity.
  • Pulverization of reaction mixtures with beads improves reaction homogeneity and yield in sulfenyl chloride preparation.
  • Continuous flow reactor technology is suggested for scale-up to improve safety and efficiency, especially when handling reactive gases like chlorine.
  • Purification steps such as distillation and chromatography are critical to achieve high purity, especially due to the presence of multiple fluorinated substituents that can complicate separation.

Chemical Reactions Analysis

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.

    Substitution: The fluorine atom and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethylthio groups can engage in strong electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene with analogous fluorinated benzene derivatives, focusing on substituent effects, physical properties, and applications.

1,4-Bis(trifluoromethyl)benzene (CAS 433-19-2)

  • Molecular Formula : C₈H₄F₆
  • Molecular Weight : 214.11 g/mol
  • Substituents : Two -CF₃ groups at the 1,4-positions.
  • Lower dielectric anisotropy (Δε) and optical anisotropy (Δn) compared to multi-substituted analogs. Used as a building block for liquid crystals and fluorinated polymers .
  • Contrast : The absence of -SCF₃ and additional fluorine reduces polarity and phase-stabilizing effects, limiting its utility in high-Δε liquid crystal mixtures .

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB, CAS 94525-05-0)

  • Molecular Formula : C₂₀H₁₄F₆N₂O₂
  • Molecular Weight : 428.33 g/mol
  • Substituents: Two 4-amino-2-trifluoromethylphenoxy groups at 1,4-positions.
  • Key Properties: Contains amino (-NH₂) and ether (-O-) linkages, enhancing solubility and reactivity for polyimide synthesis. High thermal stability (>300°C) due to rigid aromatic backbones and -CF₃ groups. Critical for aerospace-grade polymers and battery components .
  • Contrast: The amino and ether groups prioritize polymer compatibility over liquid crystal applications, unlike the sulfur-containing -SCF₃ group in the target compound .

2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene

  • Molecular Formula : C₁₂H₁₈F₄Si₂
  • Substituents : Four fluorine atoms and two trimethylsilyl (-SiMe₃) groups.
  • Key Properties :
    • -SiMe₃ groups provide steric bulk and hydrolytic stability.
    • Used in cross-coupling reactions and as a precursor for silicon-based materials.
    • Lower dielectric anisotropy compared to -SCF₃-containing analogs .
  • Contrast : The -SiMe₃ substituents lack the strong electron-withdrawing effects of -CF₃ or -SCF₃, reducing polarizability in electronic applications .

BPEB Derivatives (1,4-Bis(phenylethynyl)benzene Analogs)

  • General Structure : 1,4-bis(phenylethynyl)benzene with varying substituents (e.g., -CF₃, -OCH₃).
  • Key Properties :
    • Ethynyl (-C≡C-) linkages enhance conjugation and optical anisotropy (Δn ≈ 0.283).
    • Multi-substituted derivatives achieve Δε > 29.0, suitable for blue-phase liquid crystals with broad nematic phase ranges (e.g., 8°C) .
  • Contrast : The target compound’s -SCF₃ group may offer higher polarizability than ethynyl-based BPEBs, but direct comparisons require further dielectric data .

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one (CAS 42160-07-6)

  • Molecular Formula : C₁₉H₁₂F₆O
  • Molecular Weight : 370.29 g/mol
  • Substituents: Two 4-trifluoromethylphenyl groups conjugated via a dienone system.
  • Key Properties: Extended conjugation enables UV absorption and charge-transfer properties. Potential use in organic electronics, contrasting with the benzene-core applications of the target compound .
  • Contrast: The dienone backbone introduces redox activity absent in the fully aromatic target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key Properties
Target Compound C₁₀H₅F₁₀S 374.15 (estimated) -CF₃, -F, -SCF₃ Liquid crystals, electronics High Δε, thermal stability
1,4-Bis(trifluoromethyl)benzene C₈H₄F₆ 214.11 -CF₃ Polymer intermediates Moderate Δε, low cost
6FAPB C₂₀H₁₄F₆N₂O₂ 428.33 -CF₃, -O-, -NH₂ High-performance polyimides High thermal stability (>300°C)
BPEB Derivatives Varies ~300–400 -CF₃, -C≡C- Blue-phase liquid crystals Δn ≈ 0.283, Δε ≈ 29.0

Critical Analysis of Substituent Effects

  • Trifluoromethyl (-CF₃) : Enhances thermal stability and electron-withdrawing capacity, critical for dielectric anisotropy .
  • Fluorine (-F) : Fine-tunes steric hindrance and electronic effects, optimizing mesophase temperature ranges in liquid crystals .

Biological Activity

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene is a highly fluorinated aromatic compound notable for its unique structural features, which include multiple trifluoromethyl groups and a trifluoromethylthio substituent. This compound exhibits distinctive chemical properties due to the strong electron-withdrawing nature of the fluorine atoms, which significantly influence its biological activity and potential applications in medicinal chemistry and materials science.

  • Molecular Formula : C9_9H2_2F10_{10}S
  • Molecular Weight : 332.16 g/mol
  • Structure : The presence of trifluoromethyl groups enhances lipophilicity and stability, making it suitable for various biological interactions.

Biological Activity

The biological activity of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene has been explored in several studies focusing on its interaction with biomolecules and potential therapeutic applications.

  • Nucleophilic Substitution : The trifluoromethyl groups can engage in nucleophilic substitution reactions, which are crucial for modifying biological targets.
  • Hydrophobic Interactions : The compound's lipophilicity facilitates interactions with lipid membranes, influencing cellular uptake and distribution.
  • Oxidation and Reduction Reactions : The trifluoromethylthio group can participate in redox reactions, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity : Research has shown that fluorinated compounds exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene displayed significant activity against various bacterial strains, suggesting potential as a new class of antimicrobial agents.
  • Cancer Therapeutics : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it could induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
  • Drug Development : Due to its unique structure, this compound serves as a valuable scaffold in drug design. Its ability to modulate biological pathways through selective interactions with enzymes and receptors has been explored in several drug discovery programs.

Comparative Analysis

To further understand the significance of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzeneC9_9H2_2F10_{10}SDifferent substitution pattern; more trifluoromethyl groups
1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzeneC9_9H2_2F10_{10}SVariations in position of fluorine and trifluoromethylthio groups
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzeneC9_9H4_4Cl2_2F3_3Chlorine substituents instead of trifluoromethyl groups

Q & A

Q. What are the key structural features of 1,4-bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene, and how do they influence reactivity?

The compound’s structure includes three trifluoromethyl (-CF₃) groups, a fluorine atom, and a trifluoromethylthio (-SCF₃) group. The -CF₃ groups are strong electron-withdrawing moieties that stabilize negative charges and enhance electrophilic substitution resistance. The -SCF₃ group introduces steric bulk and polarizability, which may hinder nucleophilic attacks. Fluorine’s electronegativity further modulates electronic density. For experimental design, prioritize reactivity studies in electrophilic aromatic substitution (e.g., nitration, sulfonation) and assess steric effects via X-ray crystallography or computational modeling (e.g., DFT) .

Q. What safety protocols are critical when handling this compound?

Based on MSDS data for structurally similar fluorinated aromatics, this compound is likely flammable (UN 1993, Class 3) and requires storage in flame-proof cabinets. Use PPE including nitrile gloves, safety goggles, and fume hoods. Avoid contact with oxidizing agents due to potential decomposition into toxic gases (e.g., HF). For spill management, employ inert adsorbents like vermiculite and dispose via hazardous waste protocols .

Q. Which analytical techniques are optimal for characterizing purity and structure?

  • Quantitative NMR (¹H/¹⁹F): Resolves CF₃ and SCF₃ groups; use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., CRM4601-b for calibration) .
  • GC-MS/EI: Detects volatile impurities; optimize column temperature to resolve high-boiling-point derivatives.
  • Elemental Analysis (EA): Confirm C/F/S ratios with combustion-based methods .

Advanced Research Questions

Q. How does the compound’s electronic profile enhance its utility in lithium-ion battery separators?

Fluorinated polyimides derived from analogous bis(trifluoromethyl)benzene precursors exhibit high thermal stability (>400°C) and electrolyte wettability. The -CF₃ groups reduce crystallinity, improving flexibility. To evaluate performance, prepare membranes via phase inversion (e.g., using DMAc as a solvent) and test ionic conductivity (e.g., EIS) and thermal shrinkage at 150°C .

Q. What mechanistic insights explain its role in ortholithiation reactions?

Studies on 1,4-bis(trifluoromethyl)benzene reveal that lithium diisopropylamide (LDA) mediates ortholithiation via a trisolvated monomeric transition state. The -CF₃ groups direct lithiation to the para position. Use [⁶Li,¹⁵N]LDA and ¹⁹F NMR to track intermediates. Compare kinetics with non-fluorinated analogs to quantify electronic effects .

Q. How can discrepancies in spectroscopic data (e.g., ¹⁹F NMR shifts) be resolved?

Contradictions may arise from solvent polarity or aggregation. For example, -SCF₃ groups show upfield shifts in polar aprotic solvents (e.g., DMF) due to dipole interactions. Perform variable-temperature NMR to assess rotational barriers of -SCF₃ and use DFT calculations (B3LYP/6-31G*) to correlate experimental shifts with electronic environments .

Q. What strategies mitigate steric hindrance during functionalization of the benzene core?

  • Microwave-assisted synthesis: Enhances reaction rates for bulky substituents (e.g., Suzuki coupling with arylboronic acids).
  • Directed ortho-metalation (DoM): Use directing groups (e.g., -OMe) to bypass -CF₃ steric effects.
  • High-pressure conditions: Promote nucleophilic substitution in supercritical CO₂ .

Q. How does the compound’s fluorination pattern influence doping efficiency in monolayer transition-metal dichalcogenides (TMDs)?

Physisorption of fluorinated aromatics on TMDs (e.g., MoS₂) induces n-type doping via electron withdrawal. Use Kelvin probe force microscopy (KPFM) to measure work function shifts. Compare doping efficiency of 1,4-bis(trifluoromethyl) derivatives versus non-fluorinated analogs (e.g., p-xylene) .

Methodological Considerations

9. Designing a stability study under acidic/basic conditions:

  • Acidic: Reflux in H₂SO₄ (1M) and monitor decomposition via ¹⁹F NMR. Expect HF release if -CF₃ hydrolyzes.
  • Basic: Stir in NaOH (1M)/EtOH and track SCF₃ hydrolysis to -SO₂CF₃ using LC-MS .

10. Computational modeling of intermolecular interactions:

  • Molecular dynamics (MD): Simulate crystal packing with AMBER force fields to predict solubility.
  • Hirshfeld surface analysis: Quantify F···H and S···F contacts in single-crystal structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.